molecular formula C12H20S B1630341 2-(2-Ethylhexyl)thiophene CAS No. 4891-44-5

2-(2-Ethylhexyl)thiophene

Cat. No.: B1630341
CAS No.: 4891-44-5
M. Wt: 196.35 g/mol
InChI Key: JACCFQMSOHCQFN-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)thiophene is an organic compound with the molecular formula C12H20S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 2-ethylhexyl group attached to the thiophene ring, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)thiophene typically involves the introduction of the 2-ethylhexyl group onto the thiophene ring. One common method is the Negishi coupling reaction, which involves the reaction of a thiophene derivative with a 2-ethylhexyl zincate reagent. This reaction is carried out under an inert atmosphere, typically using a palladium catalyst, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Negishi coupling reactions or other coupling methods such as Suzuki or Stille coupling. These methods are chosen based on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process also includes steps for purification and quality control to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylhexyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Ethylhexyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). .

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)thiophene in its various applications is largely dependent on its electronic structure and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices. The presence of the 2-ethylhexyl group enhances solubility and processability, which is crucial for the fabrication of thin films and other materials .

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the 2-ethylhexyl group.

    2-Methylthiophene: A derivative with a methyl group instead of the 2-ethylhexyl group.

    2-Butylthiophene: A derivative with a butyl group.

Comparison: 2-(2-Ethylhexyl)thiophene is unique due to the presence of the 2-ethylhexyl group, which imparts greater solubility and processability compared to its simpler counterparts. This makes it particularly valuable in applications requiring the formation of thin films and other advanced materials. Additionally, the electronic properties of this compound are enhanced by the alkyl group, making it more suitable for use in organic electronics compared to simpler thiophene derivatives .

Biological Activity

2-(2-Ethylhexyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its thiophene ring structure, which is known for its electronic properties and ability to participate in various chemical reactions. The presence of the ethylhexyl group enhances its solubility and bioavailability, making it a candidate for various applications in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. A notable research effort focused on synthesizing various thiophene analogs, including 2-ethylhexyl 5-bromothiophene-2-carboxylate, which demonstrated significant antibacterial activity against multidrug-resistant strains such as XDR Salmonella Typhi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate exhibited an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone in efficacy .
  • Structure-Activity Relationship (SAR) : The dual thiophene moieties in compound 4F were identified as critical for its enhanced antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .

Data Table: Antibacterial Efficacy of Thiophene Derivatives

CompoundMIC (mg/mL)Target BacteriaComparison Antibiotic
2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate3.125XDR Salmonella TyphiCiprofloxacin
2-Ethylhexyl-5-bromothiophene-2-carboxylate32E. coliCeftriaxone
2,5-bis(4-chlorophenyl)-3-hexylthiopheneNot specifiedS. aureusNot specified

Case Studies

  • Molecular Docking Studies : Molecular docking studies were conducted to evaluate the binding affinities of synthesized thiophene derivatives against bacterial enzymes. The results indicated that certain modifications to the thiophene ring could enhance binding efficiency and antibacterial activity .
  • In Vitro Testing : The agar well diffusion method was employed to assess the antibacterial activity of various thiophene derivatives. Results indicated a direct correlation between concentration and inhibition zone diameter, confirming the compounds' potential as effective antibacterial agents .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Research has indicated potential acute and chronic toxicity risks associated with thiophene derivatives; however, specific data on this compound remains limited. Further studies are necessary to establish safety profiles and environmental impacts .

Properties

IUPAC Name

2-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCFQMSOHCQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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